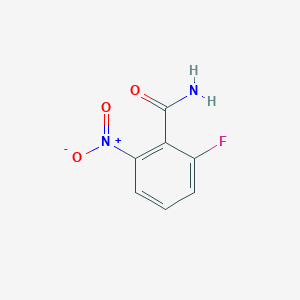

2-Fluoro-6-nitrobenzamide

Description

Contextualization within Halogenated Benzamide (B126) Chemistry

Halogenated benzamides are a significant class of organic compounds characterized by a benzene (B151609) ring attached to an amide group (-CONH₂) and substituted with one or more halogen atoms. These structures are foundational in medicinal chemistry and materials science. The introduction of halogens like fluorine, chlorine, bromine, and iodine can profoundly alter a molecule's physical, chemical, and biological properties.

Research into halogenated benzamides is extensive, with studies exploring how halogenation impacts crystal structure, intermolecular interactions, and reactivity. google.com For instance, halogen bonding, a non-covalent interaction involving a halogen atom, plays a crucial role in crystal engineering and the design of new materials. google.com In medicinal chemistry, halogenated benzamides have been developed as radioligands for imaging dopamine (B1211576) receptors in the brain, highlighting the importance of the halogen in receptor binding and signal generation. bldpharm.com The synthesis of these compounds often involves techniques like directed C-H bond activation, where a catalyst is used to selectively install a halogen at a specific position on the benzamide ring. vulcanchem.com

Significance of Fluorine and Nitro Substituents in Aromatic Systems

The presence of both a fluorine atom and a nitro group (NO₂) ortho and para to the amide group in 2-Fluoro-6-nitrobenzamide is particularly noteworthy. Each substituent imparts distinct electronic properties to the aromatic ring.

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which can significantly lower the orbital energies of the aromatic system. sigmaaldrich.com In the context of nucleophilic aromatic substitution (SNAr), a common reaction for such compounds, fluorine is often the best leaving group among the halogens. smolecule.com This is because the rate-determining step is the initial attack by the nucleophile, which is accelerated by the powerful electron-withdrawing nature of fluorine that polarizes the carbon-fluorine bond. smolecule.com

Nitro Group: The nitro group is one of the strongest electron-withdrawing groups, acting through both a negative inductive effect (-I) and a potent negative resonance effect (-M). Its presence dramatically deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution, especially when positioned ortho or para to a leaving group. smolecule.comwipo.int The combination of fluorine and a nitro group creates a highly electron-deficient aromatic ring, making it susceptible to attack by nucleophiles. fluorochem.co.uk

Overview of Current Research Landscape for Substituted Benzamides

The broader family of substituted benzamides is a cornerstone of modern chemical and pharmaceutical research. nih.gov These compounds exhibit a vast range of biological activities and are investigated for numerous applications. A significant area of research is in neuropharmacology, where substituted benzamides have been developed as atypical antipsychotics and antidepressants that selectively modulate the dopaminergic system. nih.govchemicalbook.com

Beyond neuroscience, substituted benzamides are explored as potential antiemetics for chemotherapy-induced nausea, with research focusing on modifying substituents to enhance efficacy. chemscene.com They are also investigated as antioxidant agents and for their potential in treating a variety of diseases. In agriculture, novel benzamides are synthesized and tested for their fungicidal and insecticidal properties. The versatility of the benzamide scaffold, combined with the ability to tune its properties through substitution, ensures that it remains an active and fruitful area of scientific inquiry.

Chemical Data and Synthesis

While extensive research on the specific isomer 2-Fluoro-6-nitrobenzamide is limited in published literature, its fundamental chemical properties can be compiled from chemical databases.

Properties of 2-Fluoro-6-nitrobenzamide

| Property | Data |

| CAS Number | 885797-97-0 |

| Molecular Formula | C₇H₅FN₂O₃ |

| Molecular Weight | 184.12 g/mol |

| Physical Form | Solid (predicted) |

| Melting Point | Not widely reported |

| Boiling Point | Not widely reported |

Data sourced from chemical supplier databases. Physical properties such as melting and boiling points are not consistently available in peer-reviewed literature, indicating a lack of extensive physical characterization.

Plausible Synthesis Route

The synthesis of 2-Fluoro-6-nitrobenzamide would logically proceed from its corresponding carboxylic acid, 2-Fluoro-6-nitrobenzoic acid (CAS Number: 385-02-4). A common and established laboratory method would involve the following two steps:

Formation of the Acyl Chloride: 2-Fluoro-6-nitrobenzoic acid would be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to convert the carboxylic acid group into a more reactive acyl chloride intermediate (2-fluoro-6-nitrobenzoyl chloride).

Amination: The resulting acyl chloride would then be treated with aqueous or gaseous ammonia (B1221849) (NH₃) to displace the chloride and form the primary amide, yielding 2-Fluoro-6-nitrobenzamide.

This synthetic pathway is a standard transformation in organic chemistry for the preparation of benzamides from their benzoic acid precursors.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O3/c8-4-2-1-3-5(10(12)13)6(4)7(9)11/h1-3H,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYBIMSVHDXMGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 6 Nitrobenzamide and Analogues

Direct Synthesis Routes to 2-Fluoro-6-nitrobenzamide

Direct synthetic methods offer a streamlined approach to obtaining 2-fluoro-6-nitrobenzamide, primarily through amidation and functionalization reactions.

Amidation Reactions from 2-Fluoro-6-nitrobenzoyl Chloride Precursors

A prevalent method for synthesizing 2-fluoro-6-nitrobenzamide involves the use of a 2-fluoro-6-nitrobenzoyl chloride precursor. This acyl chloride can be prepared from 2-fluoro-6-nitrobenzoic acid by reacting it with a chlorinating agent like thionyl chloride or oxalyl dichloride. vulcanchem.comnih.gov The subsequent amidation of the generated 2-fluoro-6-nitrobenzoyl chloride with an appropriate amine yields the corresponding benzamide (B126) derivative. vulcanchem.comnih.gov For instance, reaction with ammonia (B1221849) would directly produce 2-fluoro-6-nitrobenzamide. This method is versatile and can be adapted to produce a variety of N-substituted 2-fluoro-6-nitrobenzamides by using different primary or secondary amines. vulcanchem.com The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or diisopropylethylamine, to neutralize the hydrochloric acid byproduct. vulcanchem.comnih.gov

Functionalization of Nitroaromatic Precursors

Another direct approach involves the functionalization of existing nitroaromatic compounds. While less common for the direct synthesis of the parent 2-fluoro-6-nitrobenzamide, this strategy is relevant for creating analogs. For example, a pre-existing nitrobenzamide could theoretically be fluorinated, although this is often challenging due to the deactivating nature of the nitro and amide groups. A more practical approach involves starting with a more easily accessible fluorinated nitroaromatic compound and introducing the amide functionality.

Precursor Synthesis and Advanced Derivatization Strategies

The synthesis of precursors for 2-fluoro-6-nitrobenzamide is a crucial aspect of its production, often involving multi-step sequences to introduce the required functional groups in the correct positions.

Synthesis of Halogenated Nitrobenzoic Acid Intermediates

The synthesis of the key precursor, 2-fluoro-6-nitrobenzoic acid, and other halogenated nitrobenzoic acids, relies on several advanced chemical strategies.

A modern and powerful method for introducing fluorine into an aromatic ring is through nucleophilic fluorination. Benziodoxolone chemistry has emerged as a significant tool in this area. researchgate.net Arylbenziodoxolones can act as efficient precursors for the synthesis of fluorobenzoic acids via nucleophilic fluorination using fluoride (B91410) salts. researchgate.net The reactivity of these hypervalent iodine compounds is influenced by substituents on the benziodoxolone ring; for example, an electron-withdrawing nitro group can significantly increase the rate of substitution. researchgate.net This approach is particularly valuable for the synthesis of fluorinated aromatic compounds that are otherwise difficult to prepare.

A classic and widely used method for introducing a halogen into an aromatic ring is through the Sandmeyer or related reactions, which proceed via a diazonium salt intermediate. rsc.orglumenlearning.com This process begins with the diazotization of a primary aromatic amine, such as a nitroaniline derivative. lumenlearning.comlkouniv.ac.in The amine is treated with nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. lumenlearning.combyjus.comorganic-chemistry.org This salt can then be treated with a copper(I) halide (for the Sandmeyer reaction) or other reagents to replace the diazonium group with a halogen. rsc.orglumenlearning.com For the synthesis of a 2-fluoro-6-nitro compound, one could start with 2-amino-6-nitrobenzoic acid or a related nitroaniline. The Balz-Schiemann reaction, which uses tetrafluoroborate (B81430) ions, is a specific method for introducing fluorine. lumenlearning.com Recent advancements have even enabled the direct, one-pot synthesis of haloaromatics from nitroarenes by combining a molybdenum-catalyzed reduction of the nitro group to an amine, followed by diazotization and halogenation. rsc.org

Nucleophilic Fluorination Approaches in Benziodoxolone Chemistry

Derivatization of Nitrobenzamides via Amino-Group Substitution

The derivatization of nitrobenzamides through substitution at the amino group is a versatile strategy for synthesizing a diverse range of compounds. This approach allows for the introduction of various functionalities, leading to molecules with tailored properties. The amide nitrogen can be functionalized through reactions such as alkylation, arylation, and acylation, providing access to a broad chemical space.

Formation of N-Substituted Fluoronitrobenzamides

The synthesis of N-substituted fluoronitrobenzamides involves the introduction of substituents onto the nitrogen atom of the amide group. This can be achieved by reacting a primary or secondary fluoronitrobenzamide with a suitable electrophile. A common method involves the reaction of a fluoronitrobenzoyl chloride with a primary or secondary amine.

An example of this is the synthesis of a series of N-{6-fluoro-7-[(substituted)-amino]1,3-benzothiazole-2-yl}-2-nitrobenzamides. In these syntheses, various substituted anilines are reacted with a precursor containing the 2-nitrobenzamide (B184338) moiety, resulting in the formation of an N-aryl substituted product. researchgate.net This method highlights the utility of amino group substitution for creating complex molecules with potential biological relevance.

General derivatization techniques for amides, such as those involving benzotriazolylmethyl derivatives, offer a mild and efficient two-step procedure. nih.gov Initially, the amide is converted to an N-benzotriazolylmethyl derivative, which is then substituted by various nucleophiles. This method proceeds under mild conditions and without racemization, making it suitable for complex and chiral molecules. nih.gov Silylation is another common derivatization technique used to protect functional groups and increase volatility for analysis, for instance, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.com

Table 1: Examples of N-Substituted 2-Nitrobenzamide Derivatives

| Compound Code | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| S-3 | C₁₉H₁₀ClFN₄O₃S | 442.85 | 261-263 |

| S-4 | C₂₀H₁₃FN₄O₃S | 424.40 | 272-273 |

| S-7 | C₂₀H₁₃FN₄O₃S | 453.40 | 258-260 |

| S-8 | C₁₉H₁₀FN₅O₅S | Not specified | Not specified |

| S-10 | C₂₀H₁₃FN₄O₃S | 424.40 | 272-273 |

| S-11 | C₁₉H₁₁FN₄O₄S | 424.40 | 270-272 |

| S-12 | C₁₉H₁₁FN₄O₄S | Not specified | Not specified |

| Data sourced from Gupta and Rawat (2010). researchgate.net |

Synthesis of Fused Heterocyclic Nitrobenzamide Systems

Nitrobenzamides are valuable precursors for the synthesis of fused heterocyclic systems, which are core structures in many biologically active compounds. nih.gov These reactions often involve an intramolecular cyclization step, where the amide and nitro groups, or other substituents on the aromatic ring, participate in ring formation.

One such example is the reductive one-pot reaction of N-substituted 2-nitrobenzamides with 2-formylbenzoic acids to yield isoindolo[2,1-a]quinazoline-5,11-diones. researchgate.net This transformation demonstrates the utility of the nitrobenzamide scaffold in constructing complex polycyclic frameworks.

Another strategy involves the tandem diazotization and cyclization of amino-substituted carboxamides. For instance, a straightforward protocol has been developed for the synthesis of the Current time information in Bangalore, IN.smolecule.comnumberanalytics.comoxadiazolo[3,4-d] Current time information in Bangalore, IN.smolecule.comtriazin-7(6H)-one heterocyclic system. beilstein-journals.org This method is based on the tandem diazotization/azo coupling reactions of (1,2,5-oxadiazolyl)carboxamide derivatives. beilstein-journals.org The development of reliable synthetic approaches to new nitrogen heterocyclic systems is an active area of research due to their diverse biological properties. beilstein-journals.org The use of nitroalkenes is also a prominent strategy in the synthesis of various heterocyclic compounds through reactions like Michael additions and cycloadditions. rsc.org

Strategic Incorporation of Fluoro and Nitro Moieties

The synthesis of specifically substituted aromatic compounds like 2-fluoro-6-nitrobenzamide requires precise control over the introduction of functional groups. The regioselectivity of fluorination and nitration reactions is paramount to achieving the desired isomer.

Regioselective Fluorination Techniques

Regioselective fluorination is the controlled introduction of fluorine atoms into specific positions within a molecule. numberanalytics.com Achieving this selectivity is a significant challenge in organofluorine chemistry due to the high reactivity of many fluorinating agents. numberanalytics.comnih.gov

Several strategies are employed to control the regiochemistry of fluorination:

Substrate Control: Utilizing substrates with inherent directing groups or steric hindrance that favor fluorination at a specific position. numberanalytics.com

Reagent Control: Selecting fluorinating agents with specific steric or electronic properties that influence where they react on the substrate molecule. numberanalytics.com Common electrophilic fluorinating agents include Selectfluor®. numberanalytics.comnih.gov

Catalyst Control: Employing transition metal catalysts (e.g., palladium, silver) or organocatalysts that can direct the fluorinating agent to a particular site. numberanalytics.comnumberanalytics.comnih.gov For example, silver-catalyzed fluorination allows for C-F bond formation under comparatively mild conditions. nih.gov

Challenges in aromatic fluorination include the often-high reaction temperatures required (80-150 °C) and the need for directing groups to ensure regioselectivity. nih.gov Nucleophilic fluorination is complicated by the low nucleophilicity of hydrated fluoride and the high basicity of dry fluoride. nih.gov

Table 2: Modern Regioselective Fluorination Methods

| Method | Catalyst/Reagent | Key Features |

| Transition Metal-Catalyzed | Palladium, Copper, Silver | High regioselectivity and yields. numberanalytics.comnih.gov |

| Electrochemical | Electric current | Sustainable and efficient alternative. numberanalytics.com |

| Photochemical | Light | Mild and selective reaction conditions. numberanalytics.com |

| Organocatalytic | I(I)/I(III) catalysts | Metal-free, highly regioselective for specific substrates like allenes. nih.gov |

Controlled Nitration Methodologies

The nitration of aromatic rings is a fundamental reaction, but controlling the regioselectivity and the degree of nitration can be challenging. wikipedia.org The position of nitration is strongly influenced by the substituents already present on the aromatic ring. Activating groups (e.g., amino, methyl) direct nitration to the ortho and para positions, while deactivating groups (e.g., nitro) direct to the meta position. wikipedia.org

For sensitive substrates like aniline (B41778), direct nitration with nitric and sulfuric acid can lead to a mixture of isomers and oxidation byproducts. wikipedia.org A common control strategy is to first protect the activating group. For example, aniline is often converted to acetanilide (B955) before nitration. The amide group is still an ortho, para-director but is less activating than the amino group, allowing for a more controlled reaction. wikipedia.org

Key factors for controlled nitration include:

Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, milder and more selective reagents have been developed. 5-methyl-1,3-dinitro-1H-pyrazole, for instance, acts as a controllable source of the nitronium ion for the mild and scalable nitration of a broad range of arenes. nih.gov

Reaction Conditions: Temperature control is critical to prevent side reactions and dinitration. google.com Many industrial processes use continuous flow reactors to manage the exothermic nature of the reaction and improve safety and selectivity. google.combeilstein-journals.org

Substrate Reactivity: The electronic nature of the substrate dictates the reaction conditions. Electron-deficient rings, such as those already containing a nitro group, require harsher conditions for further nitration. wikipedia.org

Chemical Reactivity and Transformation Studies of 2 Fluoro 6 Nitrobenzamide

Nitro Group Reduction Chemistry

The nitro group of 2-fluoro-6-nitrobenzamide is a key site for chemical modification, most notably through reduction. This transformation is a fundamental step in the synthesis of various derivatives, as the resulting amino group can be further functionalized.

Selective Reduction to Amino-Benzamide Derivatives

The selective reduction of the nitro group in 2-fluoro-6-nitrobenzamide to an amino group yields 2-amino-6-fluorobenzamide (B53790). This transformation is a critical step in the synthesis of more complex molecules. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2), as well as metal-based reductions using reagents such as iron (Fe) in acetic acid or tin(II) chloride (SnCl2). researchgate.net The resulting 2-amino-6-fluorobenzamide is a versatile intermediate. For instance, it can undergo diazotization followed by cyclization to form 1,2,3-benzotriazin-4(3H)-ones. rsc.org

Recent advancements have also explored milder and more selective reduction methods. For example, a hypodiboric acid system has been developed for the reduction of nitro groups under DNA-compatible conditions, highlighting the ongoing efforts to create more versatile and environmentally friendly synthetic tools. acs.org The selective reduction of nitroarenes to N-arylhydroxylamines has also been achieved with high efficiency using phosphine (B1218219) oxide-decorated ruthenium nanoparticles as catalysts.

The general mechanism for nitro group reduction often proceeds through a series of intermediates, starting with the formation of a nitroso derivative, followed by a hydroxylamine, and finally the aniline (B41778). unimi.it The specific pathway can sometimes be controlled to isolate these intermediates. For example, the condensation of the intermediate nitroso and N-arylhydroxylamine species can lead to an azoxy intermediate, which can be further reduced to the azo, hydrazo, and ultimately the aniline derivative. unimi.it

Nucleophilic Aromatic Substitution Reactions

The aromatic ring of 2-fluoro-6-nitrobenzamide is activated towards nucleophilic attack due to the strong electron-withdrawing nature of both the nitro group and the fluorine atom. vulcanchem.com This makes nucleophilic aromatic substitution (SNAᵣ) a prominent reaction pathway for this compound.

Reactivity at the Fluoro-Substituted Position

The fluorine atom at the C-2 position is a good leaving group in SNAᵣ reactions, particularly because its high electronegativity activates the ring towards nucleophilic attack, even though the C-F bond itself is strong. masterorganicchemistry.com The rate-determining step in these reactions is the initial attack of the nucleophile on the aromatic ring, not the breaking of the carbon-halogen bond. masterorganicchemistry.com The presence of the ortho-nitro group further enhances this reactivity by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.org

A variety of nucleophiles can displace the fluorine atom. For example, amines can react with 2-fluoro-6-nitrobenzamide to form the corresponding N-substituted 2-amino-6-nitrobenzamide (B577510) derivatives. This type of reaction is widely used in the pharmaceutical and agrochemical industries to install aliphatic and aromatic amines onto aromatic rings. vapourtec.com

Reactions Involving the Nitro Group

While less common than substitution at the fluoro-position, the nitro group itself can sometimes be displaced by a strong nucleophile, a reaction known as fluorodenitration. This transformation typically requires specific catalysts and conditions. For example, the use of tetramethylammonium (B1211777) fluoride (B91410) (TMAF) as a phase transfer catalyst has been reported for the replacement of a nitro group with a fluorine atom. google.com

Amide Bond Transformations

The amide functional group in 2-fluoro-6-nitrobenzamide can undergo various transformations, providing another avenue for synthetic diversification.

One key reaction is the hydrolysis of the amide bond to the corresponding carboxylic acid, 2-fluoro-6-nitrobenzoic acid. This can be achieved under either acidic or basic conditions. smolecule.com The resulting carboxylic acid is also a valuable synthetic intermediate.

The amide can also be dehydrated to form the corresponding nitrile, 2-fluoro-6-nitrobenzonitrile. This transformation can be accomplished using dehydrating agents such as phosphorus pentoxide (P₂O₅) in combination with other reagents. google.com

Furthermore, the amide itself can be activated for further reactions. For instance, treatment with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and a base like 2-fluoropyridine (B1216828) can generate a highly reactive nitrilium intermediate. researchgate.net This intermediate can then react with various nucleophiles, allowing for the synthesis of a wide range of compounds. researchgate.net The amide group can also participate in N-S coupling reactions when reacted with sulfoxides in the presence of an iron salt catalyst. acs.org

Cyclocondensation and Annulation Pathways

2-Fluoro-6-nitrobenzamide and its derivatives are valuable precursors for the synthesis of heterocyclic compounds through cyclocondensation and annulation reactions. These reactions involve the formation of new rings, leading to more complex molecular architectures.

A prominent example is the synthesis of quinazolinones. The reduction of the nitro group in 2-nitrobenzamides in the presence of an aldehyde or ketone, using iron powder in refluxing acetic acid, leads to the formation of 2,3-dihydro-4(1H)-quinazolinones in high yields. researchgate.net This is a tandem reaction where the in-situ generated amino group undergoes a condensative cyclization with the carbonyl compound.

Another important application is in the synthesis of pyrrolo vulcanchem.combenzodiazepines (PBDs). In these syntheses, a derivative of 2-nitrobenzamide (B184338) is coupled with a proline derivative. Subsequent reduction of the nitro group leads to an amine which then undergoes spontaneous cyclodehydration to form the PBD core structure. mdpi.com

Furthermore, derivatives of 2-aminobenzamide, obtained from the reduction of 2-fluoro-6-nitrobenzamide, can be used in the synthesis of 1,2,3-benzotriazin-4(3H)-ones. This is achieved through diazotization of the amino group followed by intramolecular cyclization. rsc.org

The following table summarizes the key transformations of 2-fluoro-6-nitrobenzamide:

| Reaction Type | Reactant(s) | Product(s) | Key Reagents/Conditions |

| Nitro Group Reduction | 2-Fluoro-6-nitrobenzamide | 2-Amino-6-fluorobenzamide | Fe/AcOH, SnCl₂, Catalytic Hydrogenation |

| Nucleophilic Aromatic Substitution | 2-Fluoro-6-nitrobenzamide, Nucleophile (e.g., Amine) | 2-Nucleophile-6-nitrobenzamide | Base |

| Amide Hydrolysis | 2-Fluoro-6-nitrobenzamide | 2-Fluoro-6-nitrobenzoic acid | Acid or Base |

| Amide Dehydration | 2-Fluoro-6-nitrobenzamide | 2-Fluoro-6-nitrobenzonitrile | P₂O₅ |

| Cyclocondensation | 2-Nitrobenzamide derivative, Aldehyde/Ketone | 2,3-Dihydro-4(1H)-quinazolinone | Fe/AcOH |

| Annulation | 2-Aminobenzamide derivative | 1,2,3-Benzotriazin-4(3H)-one | NaNO₂, Acid |

Formation of Fused Heterocyclic Systems

The strategic positioning of a fluorine atom and a nitro group on the aromatic ring of 2-fluoro-6-nitrobenzamide makes it a valuable precursor for the synthesis of various fused heterocyclic systems. The reactivity of this compound is largely dictated by the interplay between the electron-withdrawing nitro group, the nucleophilic displacement of the fluoride, and the chemical transformations of the benzamide (B126) functionality.

A significant application of 2-fluoro-6-nitrobenzamide is in the synthesis of quinazolinediones. The process typically involves the reduction of the nitro group to an amine, followed by cyclization. For instance, the reaction of 2-fluoro-6-nitrobenzamide with a primary amine leads to the formation of an N-substituted-2-amino-6-nitrobenzamide. Subsequent reduction of the nitro group furnishes a 1,2-diaminobenzene derivative, which can then undergo cyclization to form a quinazoline (B50416) ring system.

In one synthetic approach, the intramolecular nucleophilic displacement of the fluorine atom by a nitrogen nucleophile is a key step. For example, the reaction of 2-fluoro-6-nitrobenzamide with urea (B33335) can lead to the formation of a quinazolinedione ring system. This transformation is believed to proceed through the generation of a dianion of urea, which then facilitates the intramolecular nucleophilic displacement of the fluorine atom. researchgate.net

The synthesis of 3-amino-1H-quinazoline-2,4-diones has been described starting from fluorobenzoic acid derivatives, highlighting the utility of the fluoro-group as a leaving group in the formation of the quinazolinedione ring. researchgate.net While this specific example does not start with 2-fluoro-6-nitrobenzamide, the principle of intramolecular nucleophilic displacement of a fluorine atom to form the heterocyclic ring is directly applicable.

Furthermore, the reaction of 2-aminobenzamides with various reagents can lead to the formation of quinazolinones. mdpi.com By reducing the nitro group of 2-fluoro-6-nitrobenzamide to an amine, the resulting 2-amino-6-fluorobenzamide could be a versatile intermediate for such transformations.

Below is a representative table of reactions for the formation of fused heterocyclic systems from precursors similar to 2-fluoro-6-nitrobenzamide, illustrating the potential synthetic pathways.

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 2-Nitrobenzamide derivative | PdCl2, Fe(CO)5, Iodobenzene | 2-Phenyl-4(3H)-quinazolinone | 85 | mdpi.com |

| Anthranilic acid | Potassium cyanate, Acetic acid | 2,4-Quinazolinedione | 75 | mdpi.com |

| Fluorobenzoic acid derivative | Oxalyl chloride, NH4OH, then Urea dianion | 1H-Quinazoline-2,4-dione | High | researchgate.net |

These examples underscore the potential of 2-fluoro-6-nitrobenzamide as a building block in heterocyclic synthesis, particularly for quinazolinedione derivatives, through sequential reduction and cyclization or direct intramolecular nucleophilic substitution.

Radical Reactions and Mechanistic Considerations

The involvement of 2-fluoro-6-nitrobenzamide in radical reactions is an area of interest due to the presence of the nitroaromatic moiety, which can participate in single-electron transfer (SET) processes. Nitroarenes are known to undergo reduction via radical intermediates to form various nitrogen-containing heterocycles. nih.gov

While specific studies on the radical reactions of 2-fluoro-6-nitrobenzamide are not extensively documented, mechanistic insights can be drawn from related systems. The reduction of nitroarenes can proceed through a nitro radical anion, which can then undergo further transformations. For example, sulfur-mediated reductive amination of nitroarenes to form benzothiazoles has been proposed to occur via radical intermediates. nih.gov In these mechanisms, a radical species adds to the nitro group, leading to deoxygenation and the formation of an imine, which then cyclizes. nih.gov

A plausible radical-mediated transformation of 2-fluoro-6-nitrobenzamide could involve the initial formation of a radical species that adds to the nitro group. Subsequent steps could involve intramolecular cyclization, potentially involving the amide functionality or a substituent introduced at the amide nitrogen.

The Hofmann-Löffler-Freytag reaction is a classic example of a radical reaction that enables remote functionalization. libretexts.org While this reaction typically involves haloamines, the principles of intramolecular hydrogen atom transfer by a nitrogen-centered radical to form a carbon-centered radical, followed by cyclization, could be conceptually applied to derivatives of 2-fluoro-6-nitrobenzamide. For instance, if the amide nitrogen of a 2-fluoro-6-nitrobenzamide derivative is converted into a radical, it could potentially abstract a hydrogen atom from a suitable position, leading to a carbon radical that could then participate in further reactions.

The generation of amido-radicals and their subsequent reactions, such as cyclization, have been studied. journals.co.za These radicals can be generated through various methods, including photolysis or reaction with reagents like lead tetraacetate. journals.co.za An amido-radical derived from 2-fluoro-6-nitrobenzamide could undergo intramolecular cyclization, although the specific outcome would depend on the reaction conditions and the substitution pattern.

A hypothetical radical reaction mechanism for a derivative of 2-fluoro-6-nitrobenzamide is presented in the table below, drawing parallels from established radical reactions.

| Reaction Type | Proposed Intermediate(s) | Potential Product | Mechanistic Notes | Reference (Analogous Reactions) |

| Reductive Cyclization | Nitro radical anion, Amido-radical | Fused heterocyclic system | Initial single-electron transfer to the nitro group, followed by intramolecular radical cyclization. | nih.gov |

| Intramolecular C-H Amination | Nitrogen-centered radical | Cyclic amide derivative | Generation of a radical on the amide nitrogen, followed by intramolecular hydrogen abstraction and radical recombination. | libretexts.org |

It is important to note that these are proposed pathways based on the known reactivity of similar functional groups and that dedicated experimental studies on 2-fluoro-6-nitrobenzamide would be necessary to fully elucidate its behavior in radical reactions.

Advanced Spectroscopic Characterization of 2 Fluoro 6 Nitrobenzamide and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical structure, connectivity, and dynamics of molecules in solution. For 2-Fluoro-6-nitrobenzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers a comprehensive characterization.

Proton NMR (¹H-NMR) Analysis of Aromatic and Amide Protons

The ¹H-NMR spectrum of 2-Fluoro-6-nitrobenzamide provides crucial information about the arrangement of protons in the molecule. The aromatic region of the spectrum is of particular interest, displaying signals for the three adjacent protons on the benzene (B151609) ring (H-3, H-4, and H-5). The electron-withdrawing nature of the nitro group (at C-6) and the fluorine atom (at C-2) significantly influences the chemical shifts of these protons, typically causing them to resonate at lower fields (higher ppm values) compared to unsubstituted benzene. Aromatic protons in similar nitro-substituted compounds are often observed in the range of δ 7.2–8.1 ppm.

The amide group (-CONH₂) gives rise to two signals for the non-equivalent protons. These signals often appear as broad singlets due to quadrupole broadening from the nitrogen atom and exchange with trace amounts of water. Their chemical shifts can vary depending on the solvent, concentration, and temperature, but in a solvent like DMSO-d₆, they are expected to be in the region of δ 7.5-8.5 ppm due to hydrogen bonding. researchgate.net The coupling patterns between the aromatic protons (³J or ortho-coupling, and ⁴J or meta-coupling) are key to assigning each signal to its specific proton.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constants (Hz) |

| Amide (NHa) | Variable (e.g., 7.5-8.5) | Broad Singlet | N/A |

| Amide (NHb) | Variable (e.g., 7.5-8.5) | Broad Singlet | N/A |

| Aromatic H-3 | ~7.8 - 8.2 | Doublet of doublets (dd) | ³J(H3-H4) ≈ 7-9, ⁴J(H3-H5) ≈ 1-2 |

| Aromatic H-4 | ~7.6 - 8.0 | Triplet or ddd | ³J(H4-H3) ≈ 7-9, ³J(H4-H5) ≈ 7-9 |

| Aromatic H-5 | ~7.9 - 8.3 | Doublet of doublets (dd) | ³J(H5-H4) ≈ 7-9, ⁴J(H5-H3) ≈ 1-2 |

Carbon-13 NMR (¹³C-NMR) Investigations of Carbon Framework

The ¹³C-NMR spectrum provides a map of the carbon skeleton of 2-Fluoro-6-nitrobenzamide. With proton decoupling, each unique carbon atom typically appears as a single peak, although carbons near the fluorine atom will exhibit splitting due to C-F coupling. rsc.org The spectrum will contain seven distinct signals corresponding to the six aromatic carbons and the carbonyl carbon.

The chemical shifts are influenced by the substituents. The carbonyl carbon of the amide group is expected to appear significantly downfield, typically in the range of 165-190 ppm. oregonstate.edu The carbons directly bonded to the electronegative fluorine (C-2) and nitro group (C-6) will also have their resonances shifted. The C-2 signal will appear as a doublet with a large one-bond coupling constant (¹JCF), while smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF) may be observed for C-1, C-3, and C-4. rsc.org In related nitrobenzamides, the carbon bearing the nitro group appears around 150 ppm. rsc.org

| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity (due to ¹⁹F coupling) |

| C-1 | ~130 - 140 | Doublet (²JCF) |

| C-2 | ~150 - 160 | Doublet (¹JCF) |

| C-3 | ~120 - 130 | Doublet (²JCF) |

| C-4 | ~130 - 135 | Doublet (³JCF) |

| C-5 | ~125 - 135 | Singlet or small doublet (⁴JCF) |

| C-6 | ~148 - 152 | Singlet or small doublet (³JCF) |

| C=O | ~165 - 170 | Doublet (³JCF) |

Fluorine-19 NMR (¹⁹F-NMR) for Fluorine Environment Elucidation

¹⁹F-NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The spectrum for 2-Fluoro-6-nitrobenzamide will show a single resonance for the fluorine atom. The chemical shift of this signal is highly sensitive to its electronic environment. biophysics.org For fluoroaromatic compounds, the chemical shift is influenced by the nature and position of other substituents on the ring. biophysics.org In a related compound, 2-Fluoro-6-(fluoro-18F)-4-methyl-N-(quinolin-8-yl)benzamide, the fluorine signal was observed at δ -109.1 ppm. umich.edu The presence of both an ortho-nitro group and an ortho-amide group will significantly influence the final chemical shift value. The signal in the ¹⁹F spectrum may appear as a multiplet due to coupling with nearby aromatic protons, primarily H-3 (³JHF) and potentially H-4 (⁴JHF) and H-5 (⁵JHF).

| Nucleus | Expected Chemical Shift (ppm) | Reference Standard | Expected Multiplicity |

| ¹⁹F | -100 to -120 | CFCl₃ | Multiplet (coupling to H-3, H-4, H-5) |

Two-Dimensional NMR Techniques (HSQC, HMBC, NOESY)

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It allows for the definitive assignment of protonated carbons (C-3, C-4, C-5) by linking their ¹H and ¹³C chemical shifts. An edited HSQC can also distinguish CH groups from CH₂ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu This is crucial for identifying the quaternary carbons (C-1, C-2, C-6, and the carbonyl carbon) and for piecing together the molecular framework. Key expected correlations for 2-Fluoro-6-nitrobenzamide would include:

Amide protons to the carbonyl carbon (C=O), C-1, and C-6.

H-3 proton to C-1, C-2, C-4, and C-5.

H-4 proton to C-2, C-3, C-5, and C-6.

H-5 proton to C-1, C-3, C-4, and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, irrespective of whether they are connected through bonds. rsc.org For 2-Fluoro-6-nitrobenzamide, NOESY can confirm the substitution pattern by showing correlations between adjacent protons, such as H-3 and H-4, and between H-4 and H-5. It can also reveal the spatial proximity of the amide protons to the H-5 proton, confirming the orientation of the amide group.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of 2-Fluoro-6-nitrobenzamide is characterized by several strong absorption bands corresponding to its specific functional groups.

Amide Group: As a primary amide, it will show two distinct N-H stretching bands in the region of 3400-3200 cm⁻¹. spectroscopyonline.com A strong C=O (Amide I) stretching vibration is expected around 1680-1640 cm⁻¹. An N-H bending (Amide II) band typically appears near 1640-1550 cm⁻¹.

Nitro Group: The nitro group gives rise to two very strong and characteristic stretching vibrations: an asymmetric stretch (νas) between 1560-1500 cm⁻¹ and a symmetric stretch (νs) between 1360-1300 cm⁻¹. spectroscopyonline.com

Aromatic Ring: C-H stretching vibrations for the aromatic protons appear above 3000 cm⁻¹. C=C stretching vibrations within the ring occur in the 1600-1450 cm⁻¹ region.

C-F Bond: The C-F stretching vibration typically produces a strong absorption in the 1250-1000 cm⁻¹ region of the spectrum.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Amide (N-H) | N-H stretch (asymmetric & symmetric) | 3400 - 3200 | Medium-Strong |

| Amide (C=O) | C=O stretch (Amide I) | 1680 - 1640 | Strong |

| Amide (N-H) | N-H bend (Amide II) | 1640 - 1550 | Medium-Strong |

| Nitro (NO₂) | Asymmetric stretch | 1560 - 1500 | Very Strong |

| Nitro (NO₂) | Symmetric stretch | 1360 - 1300 | Very Strong |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium-Weak |

| Aromatic C=C | C=C stretch | 1600 - 1450 | Medium-Variable |

| Fluoroaromatic | C-F stretch | 1250 - 1000 | Strong |

Raman Spectroscopy for Vibrational Mode Analysis

The key vibrational modes for 2-Fluoro-6-nitrobenzamide include:

Nitro Group (NO₂) Vibrations: Aromatic nitro compounds consistently show strong and characteristic bands. researchgate.net The asymmetric stretching (ν_as(NO₂)) is expected around 1530-1550 cm⁻¹, and the symmetric stretching (ν_s(NO₂)) typically appears in the 1340-1350 cm⁻¹ region. materialsciencejournal.orgrsc.org A scissoring vibration is also anticipated around 835-890 cm⁻¹. researchgate.net

Amide Group (-CONH₂) Vibrations: The amide group gives rise to several characteristic bands. The C=O stretching (Amide I band) is a very strong band typically found around 1650 cm⁻¹. The N-H bending (Amide II band) is observed near 1550 cm⁻¹. smolecule.com

Carbon-Fluorine (C-F) Vibrations: The C-F stretching vibration for fluorine attached to an aromatic ring is expected in the 1100-1270 cm⁻¹ region. nih.gov

Aromatic Ring Vibrations: The benzene ring itself has several characteristic vibrations, including C-H stretching modes above 3000 cm⁻¹ and various C-C stretching and bending modes in the 1000-1600 cm⁻¹ range. intertek.com The substitution pattern influences the exact position and intensity of these bands.

A theoretical Raman analysis, based on data from related compounds, allows for the compilation of expected vibrational frequencies.

Table 1: Predicted Raman Vibrational Modes for 2-Fluoro-6-nitrobenzamide

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Asymmetric Stretch | Amide | ~3400 | Medium |

| N-H Symmetric Stretch | Amide | ~3300 | Medium |

| C-H Aromatic Stretch | Benzene Ring | 3000 - 3100 | Medium-Strong |

| C=O Stretch (Amide I) | Amide | ~1650 | Strong |

| C=C Aromatic Stretch | Benzene Ring | 1580 - 1620 | Strong |

| NO₂ Asymmetric Stretch | Nitro Group | 1530 - 1550 | Strong |

| N-H Bend (Amide II) | Amide | ~1550 | Medium |

| NO₂ Symmetric Stretch | Nitro Group | 1340 - 1350 | Strong |

| C-F Stretch | Fluoro Group | 1100 - 1270 | Medium-Strong |

| NO₂ Scissoring | Nitro Group | 835 - 890 | Medium |

| C-NO₂ Stretch | Nitro Group | ~850 | Medium |

This table is generated based on characteristic vibrational frequencies reported for analogous compounds in the literature. researchgate.netmaterialsciencejournal.orgsmolecule.comnih.govintertek.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision (typically to four or five decimal places), which allows for the unambiguous determination of its elemental formula. miamioh.edu The molecular formula of 2-Fluoro-6-nitrobenzamide is C₇H₅FN₂O₃.

The theoretical monoisotopic mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O).

Calculation of Exact Mass:

(7 x 12.00000) + (5 x 1.00783) + (1 x 18.99840) + (2 x 14.00307) + (3 x 15.99491) = 184.02604 u

HRMS analysis of 2-Fluoro-6-nitrobenzamide would be expected to show a molecular ion peak [M+H]⁺ at m/z 185.03387.

A crucial aspect of mass spectrometry is the fragmentation pattern, which provides structural information. For ortho-substituted nitroaromatic compounds, characteristic fragmentation pathways are often observed, including interactions between the adjacent functional groups (ortho effect). researchgate.netcore.ac.uk The fragmentation of 2-Fluoro-6-nitrobenzamide would likely involve initial losses of small molecules or radicals.

Table 2: Predicted HRMS Fragmentation of 2-Fluoro-6-nitrobenzamide

| Fragment Ion | Neutral Loss | Proposed Structure of Fragment | Calculated m/z |

|---|---|---|---|

| [M - OH]⁺ | OH | C₇H₄FN₂O₂⁺ | 167.0255 |

| [M - NH₂]⁺ | NH₂ | C₇H₃FNO₃⁺ | 168.0097 |

| [M - NO]⁺ | NO | C₇H₅FN₂O₂⁺ | 154.0308 |

| [M - NO₂]⁺ | NO₂ | C₇H₅FNO⁺ | 138.0355 |

| [M - CONH₂]⁺ | CONH₂ | C₆H₄FN₂O₂⁺ | 141.0206 |

This table presents plausible fragmentation pathways based on general principles of mass spectrometry for aromatic nitro compounds and benzamides. core.ac.ukmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. biokeanos.com This technique is particularly valuable for the analysis of complex mixtures, the separation of isomers, and the quantification of compounds in various matrices. materialsciencejournal.orgmalvernpanalytical.com

For 2-Fluoro-6-nitrobenzamide, LC-MS is instrumental in:

Purity Assessment: It can separate the main compound from impurities, starting materials, and by-products from the synthesis.

Isomer Separation: Isomers of 2-Fluoro-6-nitrobenzamide, such as 2-Fluoro-4-nitrobenzamide or 3-Fluoro-2-nitrobenzamide, can be chromatographically resolved and identified based on their distinct retention times and mass spectra. reddit.com

Metabolite Identification: In drug development studies, LC-MS is used to identify metabolites of a parent compound. nih.gov

A typical reversed-phase HPLC method coupled with a mass spectrometer would be employed for the analysis. The retention time is dependent on the specific conditions (column, mobile phase, gradient, etc.). While a specific chromatogram for 2-Fluoro-6-nitrobenzamide is not available, typical analytical conditions can be outlined.

Table 3: Representative LC-MS Method Parameters for Analysis of Nitrobenzamide Derivatives

| Parameter | Description |

|---|---|

| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Gradient | A time-programmed gradient from high aqueous to high organic content |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| MS Detector | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

This table outlines a general-purpose LC-MS method based on common practices for analyzing similar aromatic compounds. nih.govptfarm.plresearchgate.net

X-ray Diffraction (XRD) Crystallography

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

While a published crystal structure for 2-Fluoro-6-nitrobenzamide was not identified in the Cambridge Structural Database (CSD), analysis of closely related fluorinated and nitrated benzamides provides insight into the expected structural features. biokeanos.com For example, studies on other N-substituted benzamides reveal that the dihedral angle between the benzene ring and the amide plane is a key conformational parameter. iucr.orgiucr.orgresearchgate.net The presence of the ortho-fluoro and ortho-nitro groups is expected to significantly influence the planarity and packing of the molecule due to steric and electronic effects.

Table 4: Representative Crystallographic Data for Substituted Benzamides

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

|---|---|---|---|---|---|---|---|

| 2-Fluoro-N-(4-methoxyphenyl)benzamide | Orthorhombic | P2₁2₁2₁ | 5.2901 | 6.6435 | 31.7823 | 90 | researchgate.net |

| 3,5-Dinitro-N-(4-nitrophenyl)benzamide | Monoclinic | P2₁/c | 7.8999 | 8.019 | 21.111 | 94.285 | iucr.org |

| N-[4-(trifluoromethyl)phenyl]benzamide | Triclinic | P-1 | - | - | - | - | iucr.org |

This table presents examples of crystallographic data for related benzamide (B126) structures to illustrate the type of information obtained from SCXRD analysis. iucr.orgiucr.orgresearchgate.net

X-ray Powder Diffraction (XRPD) for Crystalline Form Identification

X-ray Powder Diffraction (XRPD) is a primary technique used to identify the crystalline form of a bulk material and to distinguish between different polymorphs. intertek.comcreative-biostructure.com Polymorphism, the ability of a compound to exist in multiple crystal forms, is critical in the pharmaceutical industry as different polymorphs can have different physical properties, including solubility and stability. intertek.commalvernpanalytical.com

Each crystalline form of a compound produces a unique XRPD pattern, characterized by a specific set of diffraction peaks at particular 2θ angles. intertek.comrigaku.com This pattern serves as a fingerprint for that specific solid form. An XRPD pattern can be experimentally measured for a bulk powder sample or simulated from single-crystal X-ray diffraction data. researchgate.netresearchgate.net Comparing an experimental pattern to a reference pattern allows for the identification of the polymorphic form present. intertek.com

Table 5: Illustrative X-ray Powder Diffraction (XRPD) Data for Distinguishing Polymorphs

| Polymorph A (Hypothetical) | Polymorph B (Hypothetical) |

|---|---|

| Peak Position (2θ) | Peak Position (2θ) |

| 8.1° | 9.5° |

| 12.3° | 13.4° |

| 15.8° | 16.2° |

| 19.9° | 20.5° |

| 22.4° | 23.1° |

| 25.6° | 26.8° |

This table provides a hypothetical example to illustrate how different polymorphs of a compound would exhibit unique sets of peaks in their XRPD patterns. The values are representative and not specific to 2-Fluoro-6-nitrobenzamide.

Computational Chemistry and Theoretical Studies of 2 Fluoro 6 Nitrobenzamide

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2-Fluoro-6-nitrobenzamide, DFT methods are used to elucidate its fundamental properties, from its three-dimensional shape to its electronic and vibrational characteristics.

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-Fluoro-6-nitrobenzamide, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The presence of the amide (-CONH2), nitro (-NO2), and fluoro (-F) groups, along with the benzene (B151609) ring, allows for various possible conformations, primarily due to rotation around the C-C and C-N bonds.

Conformational analysis of similar molecules is often performed using DFT methods, such as B3LYP, with a suitable basis set like 6-311++G(d,p). preprints.orgnih.gov The planarity of the benzamide (B126) group and the orientation of the nitro and amide groups relative to the benzene ring are critical aspects of its structure. The intramolecular interactions, such as potential hydrogen bonding between the amide protons and the adjacent nitro or fluoro groups, play a significant role in stabilizing specific conformers. While detailed conformational studies on 2-Fluoro-6-nitrobenzamide are not extensively published, analysis of related structures suggests that the most stable conformer would likely have the amide and nitro groups twisted out of the plane of the benzene ring to minimize steric hindrance.

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. edu.krdchimicatechnoacta.ru

For 2-Fluoro-6-nitrobenzamide, DFT calculations can predict the energies of these orbitals. A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. edu.krdnih.gov The presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The fluoro group, also being electronegative, will influence the electron distribution across the molecule. The HOMO is likely to be localized on the benzene ring and the amide group, while the LUMO is expected to be concentrated around the nitro group. This distribution of frontier orbitals indicates that the molecule would be susceptible to nucleophilic attack, particularly at the carbon atoms near the nitro group.

Table 1: Representative Frontier Molecular Orbital Data for a Related Nitroaromatic Compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -8.248 |

| LUMO Energy | -3.874 |

| HOMO-LUMO Gap (ΔE) | 4.374 |

Data is illustrative and based on DFT/HF calculations for 5-nitro-2-fluoroaniline, a structurally related compound. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. irjweb.comnih.gov The MEP map displays regions of different electrostatic potential on the electron density surface of the molecule, typically using a color scale.

In the MEP map of 2-Fluoro-6-nitrobenzamide, regions of negative electrostatic potential (usually colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. These regions are expected to be located around the oxygen atoms of the nitro and amide groups, as well as the fluorine atom, due to their high electronegativity. irjweb.comnih.gov Conversely, regions of positive electrostatic potential (colored blue) indicate a deficiency of electrons and are prone to nucleophilic attack. These positive regions are anticipated to be found around the hydrogen atoms of the amide group and the aromatic ring. irjweb.com The MEP map provides a clear visual representation of the molecule's charge distribution, highlighting the sites most likely to be involved in intermolecular interactions.

Computational vibrational analysis, performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the specific atomic motions associated with each vibrational mode. These calculated spectra can then be correlated with experimentally obtained spectra for validation. smu.edu

For 2-Fluoro-6-nitrobenzamide, key vibrational modes would include the stretching and bending of the N-H bonds in the amide group, the C=O stretching of the carbonyl group, the symmetric and asymmetric stretching of the N-O bonds in the nitro group, the C-F stretching, and various vibrations of the aromatic ring. researchgate.netresearchgate.net For instance, the N-H stretching vibrations are typically observed in the range of 3300-3500 cm⁻¹. researchgate.net The C=O stretching vibration is expected to appear as a strong band around 1680-1700 cm⁻¹. researchgate.net The nitro group's asymmetric and symmetric stretching vibrations usually appear near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Discrepancies between calculated and experimental frequencies can often be resolved by applying a scaling factor to the computed values to account for anharmonicity and other method-specific limitations.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Similar Molecules

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3447 |

| Carbonyl (C=O) | Stretching | 1687 |

| Nitro (NO₂) | Asymmetric Stretching | ~1530 |

| Nitro (NO₂) | Symmetric Stretching | ~1350 |

| C-F | Stretching | 1242 |

Data is illustrative and compiled from studies on molecules with similar functional groups. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Quantum Chemical Descriptors and Reactivity Indices

Beyond the fundamental electronic structure, DFT can be used to calculate a range of quantum chemical descriptors that quantify the reactivity of a molecule. These descriptors provide a more detailed understanding of the chemical behavior of 2-Fluoro-6-nitrobenzamide.

Global reactivity descriptors are properties that describe the reactivity of the molecule as a whole. researchgate.net These are derived from the energies of the frontier molecular orbitals. Local reactivity descriptors, on the other hand, identify the most reactive sites within the molecule. scielo.org.mx

Global Reactivity Descriptors:

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. chimicatechnoacta.ru

Chemical Hardness (η): A measure of the resistance to charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. chimicatechnoacta.ru A larger hardness value indicates greater stability and lower reactivity. chimicatechnoacta.ru

Global Softness (S): The reciprocal of chemical hardness (S = 1/η). A softer molecule is more reactive. chimicatechnoacta.ru

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -μ. chimicatechnoacta.ru

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η). edu.krd

Local Reactivity Descriptors:

Fukui Functions (f(r)): These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. scielo.org.mx They are used to identify the most electrophilic and nucleophilic sites in the molecule. For an electrophilic attack, the relevant Fukui function is f⁺(r), while for a nucleophilic attack, it is f⁻(r). scielo.org.mx For 2-Fluoro-6-nitrobenzamide, the carbon atoms of the benzene ring attached to the nitro group are expected to have high values of f⁻(r), indicating their susceptibility to nucleophilic attack.

These descriptors collectively provide a comprehensive theoretical framework for understanding and predicting the chemical reactivity of 2-Fluoro-6-nitrobenzamide.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Fluoro-6-nitrobenzamide |

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For 2-Fluoro-6-nitrobenzamide, these studies are crucial for understanding how the interplay of its functional groups—the fluoro, nitro, and amide moieties—dictates its three-dimensional structure and dynamic behavior.

The presence of the ortho-fluoro substituent is expected to significantly influence the orientation of the amide group. In similar fluorinated benzamides, the fluorine atom can act as a conformation-controlling element. This is often achieved through the formation of an intramolecular hydrogen bond (IMHB) of the C–F···H–N type, which can stabilize a specific conformer. For instance, in related N-substituted 2-fluorobenzamides, an intramolecular contact between the amide proton and the ortho-fluorine atom (N-H···F) has been observed, leading to a nearly planar arrangement between the aromatic ring and the amide group. mdpi.com

Conversely, steric hindrance between the ortho-nitro group and the amide group could lead to a non-planar conformation, where the amide group is twisted out of the plane of the benzene ring to minimize repulsive forces. Computational studies on related benzamide derivatives have utilized force field-based methods to investigate such conformational flexibility. The final, lowest-energy conformation of 2-Fluoro-6-nitrobenzamide would likely result from a delicate balance between stabilizing intramolecular hydrogen bonds and destabilizing steric repulsions. The planarity of the molecule is a critical factor, as it affects crystal packing and potential biological activity. Studies on other complex benzanilides show that dihedral angles between the aromatic rings and the amide linker are fundamental parameters defining the molecular conformation. scirp.orgajol.info

Table 1: Predicted Dominant Torsional Angles in 2-Fluoro-6-nitrobenzamide based on Analogous Structures

| Dihedral Angle | Description | Predicted Orientation | Rationale |

| O=C–C(aryl)–C(nitro) | Defines the orientation of the amide relative to the nitro group | Twisted | Steric hindrance between the carbonyl oxygen and the bulky nitro group likely forces a non-planar arrangement to minimize repulsion. |

| C(aryl)–C(O)–N–H | Defines the amide bond planarity | Near-planar | The inherent resonance of the amide bond favors planarity. |

| F–C(aryl)–C(O)–N | Defines the orientation of the amide relative to the fluoro group | syn-periplanar | Potential for a stabilizing intramolecular C–F···H–N hydrogen bond would favor a conformation where the amide N-H is oriented towards the fluorine atom. mdpi.com |

Note: The data in this table is predictive and based on computational and crystal structure analyses of similar substituted benzamides. Specific values would require dedicated quantum mechanical calculations for 2-Fluoro-6-nitrobenzamide.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. sigmaaldrich.comtandfonline.com By mapping properties like dnorm (normalized contact distance) onto the molecular surface, it provides a detailed picture of the close contacts between molecules. Although a crystal structure for 2-Fluoro-6-nitrobenzamide, a prerequisite for this analysis, is not publicly reported, the expected interactions can be hypothesized based on analyses of other nitro- and fluoro-substituted benzamides. ajol.infosigmaaldrich.com

The primary interactions governing the crystal packing of 2-Fluoro-6-nitrobenzamide are expected to be strong N–H···O hydrogen bonds formed between the amide donor (N-H) and the nitro group's oxygen acceptor of a neighboring molecule. This type of interaction is a common and robust supramolecular synthon in nitro-substituted amides, often leading to the formation of chains or dimeric motifs in the crystal lattice. ajol.infoiucr.org

In addition to these primary hydrogen bonds, weaker C–H···O interactions involving aromatic C-H donors and oxygen acceptors from either the nitro or carbonyl groups are also anticipated to play a significant role in stabilizing the three-dimensional network. ajol.infoiucr.org The fluorine atom, while capable of forming weak C-H···F contacts, is less likely to be a dominant contributor to the intermolecular cohesion compared to the stronger hydrogen bond donors and acceptors present in the molecule.

Hirshfeld surface fingerprint plots of related nitrobenzamides quantify the percentage contribution of different intermolecular contacts. sigmaaldrich.com For a molecule like 2-Fluoro-6-nitrobenzamide, a similar distribution would be expected.

Table 2: Predicted Contributions of Intermolecular Contacts to the Hirshfeld Surface of 2-Fluoro-6-nitrobenzamide

| Contact Type | Description | Predicted Contribution | Rationale |

| H···O/O···H | Interactions between hydrogen atoms and oxygen atoms | High | Represents strong N–H···O and weaker C–H···O hydrogen bonds, which are expected to be the most significant contributors to crystal packing. ajol.infosigmaaldrich.com |

| H···H | Interactions between hydrogen atoms | Significant | Typically a large contributor to the overall surface area due to the abundance of hydrogen atoms on the molecular periphery. sigmaaldrich.com |

| C···H/H···C | Interactions involving carbon and hydrogen atoms | Moderate | These contacts contribute to the overall van der Waals forces stabilizing the crystal structure. ajol.info |

| C···C | π-π stacking interactions | Possible | Depending on the crystal packing, face-to-face or offset stacking of the aromatic rings may occur. |

| H···F/F···H | Interactions involving fluorine atoms | Low to Moderate | C-H···F hydrogen bonds are generally weak and would likely represent a smaller percentage of the total interactions. mdpi.com |

| N···H/H···N | Interactions involving nitrogen atoms | Low | Primarily associated with the N-H donor part of the strong hydrogen bond, but direct N···H contacts are less frequent. |

Note: This table presents a qualitative prediction based on Hirshfeld analyses of structurally similar compounds. The exact percentages require experimental crystal structure data and subsequent computational analysis.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Fluoro 6 Nitrobenzamide Derivatives

Impact of Fluoro and Nitro Substituents on Molecular Interactions

The presence and specific positioning of the fluoro and nitro groups on the benzamide (B126) ring are critical in defining the compound's physicochemical profile and its potential interactions with biological targets.

Fluorine, the most electronegative element, has a multifaceted role in molecular design. mdpi.com Although it is considered a weak acceptor of hydrogen bonds (HBs), its inclusion in a molecule can significantly influence molecular conformation and intermolecular interactions. nih.gov Studies on fluorinated benzanilides and related scaffolds show that fluorine can participate in weak intramolecular hydrogen bonds, such as N-H···F contacts, which can stabilize a specific conformation. mdpi.comresearchgate.net The strength of these hydrogen bonds can be modulated by the electronic effects of other substituents on the ring. researchgate.netescholarship.org For instance, the presence of electron-withdrawing groups can enhance the acidity of the amide N-H proton, potentially strengthening the N-H···F interaction. acs.org

Beyond hydrogen bonding, fluorine substitution typically increases the lipophilicity of a molecule, a critical parameter for membrane permeability and bioavailability. mdpi.comacs.org The introduction of fluorine can affect binding affinities with enzymes and receptors, not just through direct interaction but also by altering the electronic nature of the aromatic ring. mdpi.comcymitquimica.com In some contexts, fluorine is considered an amphiphilic moiety, acting as both a hydrophobic group and a hydrogen-bond acceptor. acs.org

The nitro group (-NO2) is a powerful electron-withdrawing group, a characteristic that stems from both strong resonance and inductive effects. scielo.br This potent electron-withdrawing nature significantly reduces the electron density of the aromatic ring, which has several consequences. nih.govnumberanalytics.com It increases the polarity of the molecule, which can favor interactions with nucleophilic sites in protein structures. nih.gov

The Hammett substituent constants for the nitro group (σp = +0.78 and σm = +0.71) quantify its strong electron-withdrawing capability. scielo.br This effect makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr), especially when the nitro group is positioned ortho or para to a leaving group (like fluorine). numberanalytics.com The reduction in electron density stabilizes the negatively charged intermediate (Meisenheimer complex) formed during an SNAr reaction. numberanalytics.com Furthermore, the bioreduction of the nitro group can be central to the mechanism of action for some nitroaromatic drugs, although this is outside the scope of direct molecular interaction studies. scielo.br

Role of Fluorine in Hydrogen Bonding and Hydrophobicity

Rational Design Principles for Novel Benzamide Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications translate into biological activity. For benzamide derivatives, research has shown that the nature and position of substituents are critical. For example, in the development of procaspase-3 activators, 3D-QSAR models indicated that small electron-withdrawing groups, such as fluorine or chlorine, on the benzamide ring were favorable for activity. cumbria.ac.uk

In a study on metabotropic glutamate-5 receptor (mGluR5) modulators, it was found that electronegative substituents in the para-position of the benzamide moiety consistently increased the potency of the compounds. nih.govacs.org This highlights a common strategy in drug design where the electronic properties of the benzamide ring are fine-tuned to enhance interactions with a target receptor. The chemical shifts in NMR spectra of substituted benzamides have also been shown to correlate well with Hammett σ values, providing a quantitative measure of these electronic effects. publish.csiro.au

| Substituent (R) on Benzamide Ring | Effect on Potency (Example: mGluR5 Modulators) | Reference |

|---|---|---|

| 4-Nitro (-NO₂) | Increased Potency | nih.gov |

| 4-Cyano (-CN) | Increased Potency | acs.org |

| 4-Trifluoromethyl (-CF₃) | Increased Potency | acs.org |

| 4-Hydrogen (-H) | Lower Potency (Reference) | acs.org |

Building on SAR principles, medicinal chemists can design ligands with tailored binding affinities for specific biological targets. The benzamide scaffold has proven to be a versatile starting point for this purpose. For instance, the introduction of a fluorine atom to benzamide-type ligands for the protein cereblon (CRBN) was shown to increase binding affinity. acs.orgnih.gov This improvement was attributed to fluorine's ability to modulate lipophilicity, conformation, and potentially form favorable intramolecular hydrogen bonds. acs.org

A compelling example of tuning binding affinity comes from the optimization of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides as mGluR5 positive allosteric modulators. The parent compound had an EC50 of 77 nM. By introducing a nitro group at the 4-position of the benzamide ring and a fluorine atom at the ortho-position of an adjacent phenyl ring, researchers developed a new compound, VU-1545, with a significantly improved EC50 of 9.6 nM and a binding affinity (Ki) of 156 nM. nih.govacs.org This demonstrates how combining optimal substituents can synergistically enhance ligand-receptor interactions. Similarly, bitopic ligand design approaches have used the benzamide scaffold to develop potent and selective D3 receptor antagonists by modifying substituents to interact with both orthosteric and secondary binding sites. nih.govmdpi.com

| Compound | Key Substituents | Binding Affinity / Potency (mGluR5) | Reference |

|---|---|---|---|

| CDPPB | 3-Cyano on benzamide | EC₅₀ = 77 nM; Kᵢ = 3760 nM | acs.org |

| VU-1545 | 4-Nitro on benzamide, 2-Fluoro on 1-phenyl ring | EC₅₀ = 9.6 nM; Kᵢ = 156 nM | nih.govacs.org |

Exploration of Substituent Effects on Chemical Properties

Mechanistic Insights from Structural Modifications

Structural modifications of the 2-fluoro-6-nitrobenzamide scaffold can provide crucial insights into its potential mechanism of action. The ortho-fluoro, ortho-nitro substitution pattern is particularly significant. This arrangement strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr).

Research on analogous 4-chloro-3-nitrobenzamide (B92726) anti-cancer agents has provided a model for this mechanism. acs.org In that study, SAR investigations revealed that the activity was dependent on the leaving group potential at the 4-position and the presence of the electron-withdrawing nitro group. This led to the hypothesis, later confirmed, that the compounds act as covalent modifiers, with a nucleophilic amino acid residue from the target protein (β-tubulin) displacing the chloride leaving group via an SNAr reaction. acs.org Given that fluorine is also a good leaving group in SNAr reactions, it is plausible that 2-fluoro-6-nitrobenzamide derivatives could act via a similar covalent binding mechanism, forming a stable bond with their biological target.

Furthermore, structural modifications can influence the conformation of the molecule. The introduction of an ortho-fluoro substituent can promote the formation of an intramolecular hydrogen bond (IMHB) with the amide N-H group. acs.orglib4ri.ch This interaction can lock the molecule into a specific, preferred conformation, which may be crucial for fitting into a protein's binding site and achieving high affinity. acs.org

Computational Approaches to SAR/SPR (e.g., Molecular Docking for Binding Affinity)

Computational methods are integral to modern drug discovery and development, providing powerful tools to investigate the structure-activity relationships (SAR) and structure-property relationships (SPR) of compounds like 2-fluoro-6-nitrobenzamide and its derivatives. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling allow researchers to predict binding affinities, understand interaction mechanisms at the molecular level, and rationally design more potent and selective molecules.

Molecular docking simulations are widely used to predict the binding mode and affinity of a ligand within the active site of a target protein. mdpi.comauctoresonline.org This method computationally places a molecule in various orientations and conformations at the protein's binding site, calculating a "docking score" or binding energy that estimates the strength of the interaction. nih.gov For instance, in studies of benzamide derivatives targeting enzymes like α-glucosidase and α-amylase, molecular docking revealed binding energies ranging from -7.9 to -9.8 kcal/mol. nih.gov These simulations identified key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

Research on fluorinated benzamide derivatives has shown the significant impact of fluorine substitution on binding affinity. nih.govacs.org In one study, derivatives were evaluated for their binding to the human Cereblon (CRBN) thalidomide (B1683933) binding domain (hTBD). acs.org The introduction of fluorine was found to increase lipophilicity and, in many cases, improve binding affinity compared to non-halogenated counterparts. acs.org For example, the fluorinated compound 8d exhibited the highest affinity in its series with an IC₅₀ value of 63 ± 16 μM. nih.govacs.org Computational analysis and 2D NMR experiments suggested that intramolecular hydrogen bonds (IMHBs), such as those involving the fluorine atom and an adjacent NH proton, play a crucial role by pre-organizing the ligand into a conformation favorable for binding. nih.gov

| Compound | Target | Binding Affinity (IC₅₀) |

| Fluorinated Derivative 8d | hTBD | 63 ± 16 μM |

| Non-halogenated Counterpart | hTBD | > 100 µM |

This table presents comparative binding affinity data for a fluorinated benzamide derivative versus its non-halogenated counterpart, demonstrating the positive impact of fluorination on binding to the human Thalidomide Binding Domain (hTBD). Data sourced from research on novel benzamide-type Cereblon binders. nih.govacs.org